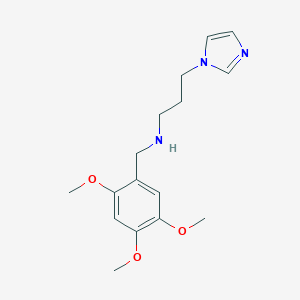
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway and plays a significant role in the growth and survival of B-cell malignancies.
作用機序
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide targets BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell survival and proliferation, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. This compound inhibits BTK by binding to its active site, preventing its activation and downstream signaling. This leads to the induction of apoptosis in B-cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit BTK, with minimal off-target effects. It has also been shown to penetrate the blood-brain barrier, making it a potential treatment for central nervous system (CNS) lymphomas. In preclinical models, this compound has demonstrated a favorable safety profile and has not been associated with significant toxicity.
実験室実験の利点と制限
One of the advantages of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential treatment for CNS lymphomas. However, one limitation of this compound is its limited solubility, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several future directions for the development of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide. One direction is the evaluation of this compound in combination with other agents, such as venetoclax and lenalidomide, to enhance its anti-tumor activity. Another direction is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Additionally, the development of more soluble formulations of this compound could improve its suitability for in vivo studies.
合成法
The synthesis of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This compound is then treated with 2,2-dimethylpropan-1-amine to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound with minimal impurities.
科学的研究の応用
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity and has been shown to induce apoptosis in B-cells. This compound has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax and lenalidomide.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-7-9-12(10-8-11)16-13(17)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChIキー |
FGHRNPDJNCVLAR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)